Methyl Rotational Barrier Modulation in Halogen-Bonded Cocrystals: Chloro- vs. Bromo- and Iodo-XB Donors
In a systematic study of methyl rotational dynamics in halogen-bonded cocrystals with tetramethylpyrazine (TMP), 1,4-dichlorotetrafluorobenzene·TMP exhibits a significantly higher methyl rotational barrier (Ea) of 7.08 ± 0.15 kJ mol⁻¹ compared to cocrystals formed with brominated and iodinated donors [1]. The Ea for 1,4-dibromotetrafluorobenzene·TMP is reported as 5.79 ± 0.12 kJ mol⁻¹, and for 1,4-diiodotetrafluorobenzene·TMP as 4.96 ± 0.10 kJ mol⁻¹ [1]. This trend demonstrates that the chloro-XB donor imparts the greatest restriction to methyl group rotation, a consequence of the unique steric and electronic environment created by the smaller, less polarizable chlorine σ-hole.
| Evidence Dimension | Methyl Rotational Barrier (Ea) in TMP Cocrystals |
|---|---|
| Target Compound Data | 7.08 ± 0.15 kJ mol⁻¹ |
| Comparator Or Baseline | 1,4-Dibromotetrafluorobenzene·TMP: 5.79 ± 0.12 kJ mol⁻¹; 1,4-Diiodotetrafluorobenzene·TMP: 4.96 ± 0.10 kJ mol⁻¹; 1,3,5-Trichloro-2,4,6-trifluorobenzene·TMP: 3.75 ± 0.04 kJ mol⁻¹ |
| Quantified Difference | 1.29 kJ mol⁻¹ higher than bromo analog; 2.12 kJ mol⁻¹ higher than iodo analog |
| Conditions | Variable-temperature deuterium solid-state NMR; cocrystals with tetramethylpyrazine (TMP) as halogen bond acceptor [1]. |
Why This Matters
For researchers designing dynamic crystalline materials or molecular machines, the higher rotational barrier provided by 1,4-dichlorotetrafluorobenzene offers a distinct, tunable parameter for controlling internal motion, which is not achievable with heavier halogen analogs.
- [1] Gunaga, S. S.; Bryce, D. L. Modulation of Rotational Dynamics in Halogen-Bonded Cocrystalline Solids. J. Am. Chem. Soc., 2023, 145(34), 19005-19017. View Source
